Oxybis(methylene) dipentanoate Oxybis(methylene) dipentanoate
Brand Name: Vulcanchem
CAS No.: 40657-33-8
VCID: VC0155356
InChI: InChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3
SMILES: CCCCC(=O)OCOCOC(=O)CCCC
Molecular Formula: C12H22O5
Molecular Weight: 246.303

Oxybis(methylene) dipentanoate

CAS No.: 40657-33-8

Cat. No.: VC0155356

Molecular Formula: C12H22O5

Molecular Weight: 246.303

* For research use only. Not for human or veterinary use.

Oxybis(methylene) dipentanoate - 40657-33-8

Specification

CAS No. 40657-33-8
Molecular Formula C12H22O5
Molecular Weight 246.303
IUPAC Name pentanoyloxymethoxymethyl pentanoate
Standard InChI InChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3
Standard InChI Key XISUWKGHCJOYJT-UHFFFAOYSA-N
SMILES CCCCC(=O)OCOCOC(=O)CCCC

Introduction

Chemical Identity and Structure

Basic Molecular Information

Oxybis(methylene) dipentanoate, also known by its IUPAC name pentanoyloxymethoxymethyl pentanoate, is an organic compound with the CAS Registry Number 40657-33-8. It is classified as a polyglycol ester specifically derived from valeric acid (pentanoic acid). The molecule possesses a unique structure where two pentanoate groups are connected through an oxybis(methylene) bridge .

Chemical Identifiers and Structural Parameters

The compound can be identified using several standardized chemical notations that provide insights into its molecular architecture. The following table presents the key chemical identifiers for Oxybis(methylene) dipentanoate:

Identifier TypeValue
CAS Number40657-33-8
IUPAC Namepentanoyloxymethoxymethyl pentanoate
Molecular FormulaC₁₂H₂₂O₅
Molecular Weight246.3 g/mol
Canonical SMILESCCCCC(=O)OCOCOC(=O)CCCC
InChIInChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3
InChI KeyXISUWKGHCJOYJT-UHFFFAOYSA-N

The molecular structure features a central oxygen atom that bridges two methylene groups, each connected to a pentanoyl group through ester linkages. This arrangement creates a symmetrical molecule with the formula C₁₂H₂₂O₅ .

Physical Properties and Characteristics

Physical State and Appearance

Oxybis(methylene) dipentanoate exists as a light yellow oil at ambient temperature. This physical state is important for understanding its handling requirements and potential applications in various chemical processes .

Solubility Profile

The compound demonstrates solubility in a range of organic solvents, indicating its compatibility with various chemical environments. The solubility properties of Oxybis(methylene) dipentanoate are summarized in the following table:

SolventSolubility
ChloroformSoluble
Dichloromethane (DCM)Soluble
Ethyl AcetateSoluble
MethanolSoluble

This solubility profile suggests that the compound has moderate polarity, making it compatible with both moderately polar and non-polar organic solvents. The solubility in methanol indicates potential hydrogen bonding capabilities through its ester groups .

Structural Relationships with Other Oxybis Compounds

Comparative Analysis of Related Compounds

To better understand Oxybis(methylene) dipentanoate, it is valuable to examine its relationship with other compounds containing the oxybis(methylene) structural motif. The following table provides a comparative analysis:

Compound NameCAS NumberMolecular FormulaKey Structural Features
Oxybis(methylene) dipentanoate40657-33-8C₁₂H₂₂O₅Two pentanoate groups linked by oxybis(methylene) bridge
Furan, 2,2'-[oxybis(methylene)]bis-4437-22-3C₁₀H₁₀O₃Two furan rings linked by oxybis(methylene) bridge
3,3'-(Oxybis(methylene))bis(3-ethyloxetane)18934-00-4C₁₂H₂₂O₃Two ethyloxetane rings linked by oxybis(methylene) bridge
5,5′-[oxybis(methylene)]bis[2-furancarboxylic acid]N/AC₁₂H₁₀O₇Two furancarboxylic acid groups linked by oxybis(methylene) bridge

These structural relationships demonstrate how the oxybis(methylene) bridge serves as a versatile linking element in various molecular architectures, contributing to different chemical and physical properties depending on the functional groups attached .

Chemical Reactivity and Structural Properties

Functional Group Reactivity

Oxybis(methylene) dipentanoate contains several reactive functional groups:

  • Two ester groups capable of hydrolysis, transesterification, and reduction

  • An ether linkage that provides conformational flexibility and can participate in coordination chemistry

  • Two pentyl chains that contribute to hydrophobicity and influence physical properties

These functional groups suggest potential reactivity patterns similar to other esters and ethers, including susceptibility to nucleophilic attack at the carbonyl carbon and potential cleavage of the ether bond under strong acidic conditions.

Structural Comparisons with Other Esters

When compared with simple pentyl esters, Oxybis(methylene) dipentanoate has several distinguishing features:

These structural features contribute to the unique properties of Oxybis(methylene) dipentanoate compared to conventional esters.

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